Cas no 1448897-87-7 (1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)- hydrochloride)

1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)- hydrochloride is a chiral diamine derivative with a stereospecific (1R,2R) configuration, commonly employed as a ligand or building block in asymmetric synthesis. Its rigid, bidentate structure enhances coordination with transition metals, making it valuable for catalytic applications in enantioselective reactions. The hydrochloride salt form improves stability and handling, ensuring consistent performance in synthetic workflows. The presence of 4-methylphenyl groups contributes to steric and electronic tuning, influencing selectivity in complex transformations. This compound is particularly useful in pharmaceutical and fine chemical synthesis, where high enantiopurity is critical. Its well-defined stereochemistry and reliable reactivity make it a preferred choice for precision-oriented research and industrial processes.
1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)- hydrochloride structure
1448897-87-7 structure
Product Name:1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)- hydrochloride
CAS No:1448897-87-7
MF:C16H21ClN2
MW:276.804342985153
CID:5160732
PubChem ID:164185577
Update Time:2025-06-30

1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)- hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1,?2-?Ethanediamine, 1,?2-?bis(4-?methylphenyl)?-?, (1R,?2R)?- hydrochloride
    • (1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride
    • (1R,2R)-1,2-bis(4-methylphenyl)ethane-1,2-diamine;hydrochloride
    • MFCD31706495
    • 1448897-87-7
    • (1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride, 95%
    • 1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)- hydrochloride
    • Inchi: 1S/C16H20N2.ClH/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14;/h3-10,15-16H,17-18H2,1-2H3;1H/t15-,16-;/m1./s1
    • InChI Key: RDWCZMJNPMOFLR-QNBGGDODSA-N
    • SMILES: [C@H](C1C=CC(C)=CC=1)(N)[C@@H](C1C=CC(C)=CC=1)N.Cl

Computed Properties

  • Exact Mass: 276.1393264g/mol
  • Monoisotopic Mass: 276.1393264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52Ų

1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)- hydrochloride Pricemore >>

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Additional information on 1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)- hydrochloride

Professional Introduction to 1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)- hydrochloride (CAS No. 1448897-87-7)

1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)- hydrochloride, identified by its CAS number 1448897-87-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to the class of diamines, featuring a central ethylene backbone substituted with two 4-methylphenyl groups at the 1 and 2 positions, and is presented in its hydrochloride salt form for enhanced solubility and stability. The stereochemistry designated as (1R,2R) indicates a specific spatial arrangement of the amine groups, which is crucial for its biological activity and interaction with target molecules.

The structure of 1,2-bis(4-methylphenyl)-1,2-ethanediamine lends itself to diverse applications in medicinal chemistry due to its bifunctional nature. The presence of two primary amine groups allows for the formation of stable complexes with various metal ions or participation in condensation reactions to yield polymeric materials. Additionally, the aromatic 4-methylphenyl substituents contribute to hydrophobic interactions and can modulate electronic properties, making this compound a versatile building block in drug design.

In recent years, diamine derivatives have been extensively explored for their potential in therapeutic applications. The hydrochloride salt form of this compound enhances its pharmacokinetic properties by improving water solubility, which is critical for formulation development and bioavailability. The stereochemical purity of the (1R,2R) configuration suggests that this enantiomer may exhibit selective binding to biological targets compared to its racemic counterparts. Such selectivity is often a key factor in reducing side effects and improving therapeutic efficacy.

Current research in the field of neurological disorders has highlighted the importance of chiral diamines as potential candidates for modulating neurotransmitter systems. Studies have shown that certain diamine derivatives can interact with enzymes such as monoamine oxidases (MAOs) or dopamine receptors, which are implicated in conditions like depression and Parkinson's disease. The molecular framework of 1,2-bis(4-methylphenyl)-1,2-ethanediamine provides a scaffold that could be modified to enhance binding affinity or selectivity for these targets.

Furthermore, the application of computational chemistry has enabled researchers to predict the binding modes and interactions of this compound with biological macromolecules. Molecular docking simulations have been employed to identify potential binding pockets on proteins such as kinases or transporters relevant to cancer therapy. The bulky aromatic groups may serve as recognition motifs while the flexible ethylene backbone allows for conformational adaptability during binding events.

The synthesis of (1R,2R)-hydrochloride involves multi-step organic transformations starting from commercially available precursors like 4-methylbenzaldehyde or 4-methylphenylboronic acid. Catalytic asymmetric methods are often employed to achieve high enantiomeric excess during the introduction of the chiral centers. Transition metal-catalyzed cross-coupling reactions play a pivotal role in constructing the aromatic rings and ensuring regioselectivity.

In industrial settings, the production of 1448897-87-7 requires stringent quality control measures to ensure batch-to-batch consistency. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely used to confirm purity and structural integrity. The hydrochloride form is particularly sensitive to moisture and should be stored under inert conditions to prevent degradation.

The pharmacological profile of this compound is still under investigation; however preliminary studies suggest that it may exhibit properties similar to other diamine-based drugs that influence cell signaling pathways. Potential applications in anti-inflammatory or antimicrobial therapies are being explored due to its ability to disrupt bacterial cell wall synthesis or inhibit inflammatory cytokine production.

Advances in drug delivery systems have opened new avenues for utilizing compounds like 1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)- hydrochloride. Nanoparticle formulations or prodrugs could enhance systemic availability or target specific tissues within the body. The amphiphilic nature of this molecule makes it an attractive candidate for self-assembling systems that could improve drug solubility and controlled release profiles.

The regulatory landscape for novel pharmaceutical compounds necessitates comprehensive toxicological studies before clinical trials can commence. Safety assessments including acute toxicity tests and chronic exposure studies are essential components of drug development pipelines. Collaborative efforts between academic institutions and pharmaceutical companies are crucial for advancing research while adhering to ethical standards.

Future directions in studying CAS No. 1448897-87-7 may include exploring its role as a cofactor mimetic or enzyme inhibitor through structural modifications based on feedback from early-stage assays. The integration of machine learning algorithms into virtual screening processes could accelerate the identification of lead compounds derived from this scaffold by predicting novel bioactivities without extensive experimental validation.

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